3-Bromocyclohex-2-enone

Vue d'ensemble

Description

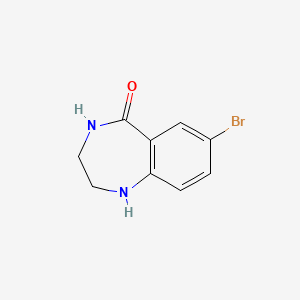

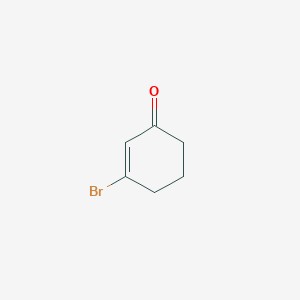

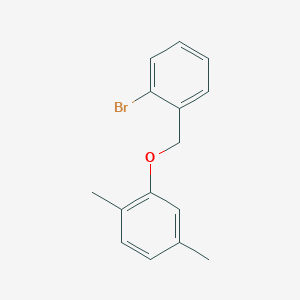

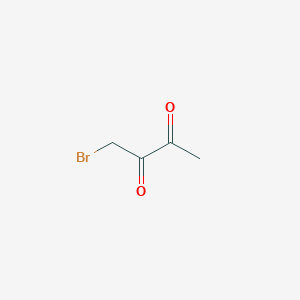

3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO . It belongs to the class of organic compounds known as cyclohexenones .

Synthesis Analysis

The synthesis of 3-Bromocyclohex-2-enone involves the reaction of 1,3-cyclohexanedione, triphenylphosphine, and carbon tetrabromide in an organic solvent under the protection of inert gas .Molecular Structure Analysis

The molecular structure of 3-Bromocyclohex-2-enone consists of a six-membered carbon ring with a bromine atom and a ketone functional group . The IUPAC name for this compound is 3-bromocyclohex-2-en-1-one .Physical And Chemical Properties Analysis

3-Bromocyclohex-2-enone has a molecular weight of 175.02 g/mol . It has a density of 1.611±0.06 g/cm3 and a boiling point of 67-70 °C at a pressure of 0.5 Torr .Applications De Recherche Scientifique

Organic Chemistry Education

3-Bromocyclohex-2-enone has been used in educational settings to teach organic chemistry principles . For instance, it has been used in experiments to demonstrate the α-bromination reaction of carbonyl compounds . This reaction is a significant topic in the field of organic chemistry .

Synthesis of α-Brominated Products

The α-bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . These products find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Innovative Experimentation

3-Bromocyclohex-2-enone has been used in innovative experimentation . For example, three junior undergraduates successfully conducted an innovative experiment under the guidance of teachers . They investigated the bromination of various acetophenone derivatives by employing pyridine hydrobromide perbromide as the brominating agent .

Exploration of Reaction Parameters

The compound has been used to explore the effects of reaction time, reaction temperature, and dosage of the brominating agent . For instance, the results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Development of Safe Synthesis Methods

A safe and mild synthesis method for 3-Bromocyclohex-2-enone has been developed . This method does not use any liquid bromine reagent and obtains high-yield 3-Bromocyclohex-2-enone through low-cost raw materials .

Research and Development

3-Bromocyclohex-2-enone is used in research and development . It is used in the synthesis of other compounds and can be analyzed using various techniques

Safety And Hazards

Propriétés

IUPAC Name |

3-bromocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSMYYHGYVHWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450018 | |

| Record name | 3-Bromocyclohex-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromocyclohex-2-enone | |

CAS RN |

56671-81-9 | |

| Record name | 3-Bromocyclohex-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)